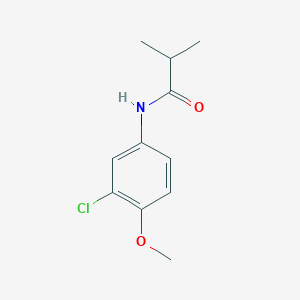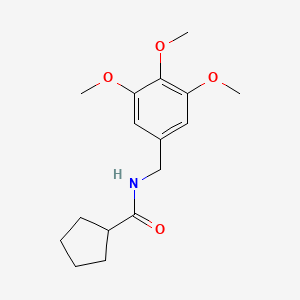![molecular formula C14H19N3OS B5757985 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies. PAC-1 has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway.
科学研究应用
PAC-1 has been extensively studied for its anticancer properties. Preclinical studies have shown that PAC-1 can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. PAC-1 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用机制
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway. Procaspase-3 is activated by cleavage into its active form, caspase-3, which then cleaves various cellular proteins leading to apoptosis. PAC-1 has also been found to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Biochemical and Physiological Effects:
PAC-1 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to inducing apoptosis and autophagy, PAC-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One major advantage of PAC-1 is its specificity for cancer cells, which minimizes toxicity in normal cells. PAC-1 is also stable in physiological conditions, making it suitable for in vivo studies. However, one limitation of PAC-1 is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
For PAC-1 research include optimization of the synthesis method to improve yield and purity, development of more water-soluble derivatives, and evaluation of its efficacy in animal models. PAC-1 can also be combined with other anticancer agents to enhance its efficacy and minimize resistance. Furthermore, the potential of PAC-1 as a diagnostic tool for cancer detection and monitoring can also be explored.
Conclusion:
PAC-1 is a promising anticancer agent that has shown significant potential in preclinical studies. Its ability to induce apoptosis and autophagy, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its synthesis, improve its solubility, and evaluate its efficacy in animal models.
合成方法
PAC-1 can be synthesized by reacting 2-(1-piperidinyl)aniline with carbon disulfide and chloroacetic acid. The reaction yields N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, which can be purified using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
属性
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(18)15-14(19)16-12-7-3-4-8-13(12)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYBRNSQPNGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
